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Compound of Interest

Compound Name: Furamizole

Cat. No.: B100990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Furamizole, scientifically known as 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-

oxadiazol-2-amine, is a heterocyclic compound belonging to the 1,3,4-oxadiazole class.[1] This

class of compounds has garnered significant interest in medicinal chemistry due to their diverse

pharmacological activities, including potent antimicrobial properties. Furamizole itself is

recognized as a nitrofuran derivative with strong antibacterial activity.[2] This technical guide

provides a comprehensive overview of the synthesis, characterization, and proposed

mechanism of action of Furamizole, intended to serve as a valuable resource for researchers

and professionals in the field of drug development.

Physicochemical Properties
A summary of the key physicochemical properties of Furamizole is presented in Table 1. This

data is essential for its handling, formulation, and analysis.
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Property Value Source

IUPAC Name

5-[(E)-1-(furan-2-yl)-2-(5-

nitrofuran-2-yl)ethenyl]-1,3,4-

oxadiazol-2-amine

[1]

Molecular Formula C₁₂H₈N₄O₅ [1]

Molecular Weight 288.22 g/mol [1]

CAS Number 17505-25-8

Appearance
Predicted: Yellow to brown

solid

Solubility

Predicted: Sparingly soluble in

water, soluble in organic

solvents like DMSO and DMF

Proposed Synthesis of Furamizole
While a specific, detailed, and publicly available protocol for the synthesis of Furamizole is not

readily found in the literature, a plausible multi-step synthetic pathway can be proposed based

on established organic chemistry principles for the formation of 2-amino-1,3,4-oxadiazoles and

related vinyl-substituted furans. The proposed synthesis is a three-step process, as outlined

below.

Experimental Protocols
Step 1: Synthesis of 3-(Furan-2-yl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one (Intermediate A)

This initial step involves a Claisen-Schmidt condensation reaction between 2-acetylfuran and

5-nitro-2-furaldehyde to form the α,β-unsaturated ketone core of Furamizole.

Materials: 2-acetylfuran, 5-nitro-2-furaldehyde, sodium hydroxide, ethanol, water.

Procedure:

Dissolve 2-acetylfuran (1.0 eq) in ethanol in a round-bottom flask equipped with a

magnetic stirrer.
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Add an aqueous solution of sodium hydroxide (1.2 eq) dropwise to the stirred solution at

room temperature.

Add 5-nitro-2-furaldehyde (1.0 eq), dissolved in a minimal amount of ethanol, to the

reaction mixture.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by

Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute

hydrochloric acid to precipitate the product.

Filter the precipitate, wash with cold water until neutral, and dry under vacuum.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to

obtain pure Intermediate A.

Step 2: Synthesis of 2-(3-(Furan-2-yl)-1-(5-nitrofuran-2-yl)allylidene)hydrazine-1-carboxamide

(Intermediate B)

Intermediate A is then reacted with semicarbazide hydrochloride to form the corresponding

semicarbazone.

Materials: Intermediate A, semicarbazide hydrochloride, sodium acetate, ethanol, water.

Procedure:

Dissolve Intermediate A (1.0 eq) in ethanol in a round-bottom flask.

In a separate flask, dissolve semicarbazide hydrochloride (1.2 eq) and sodium acetate

(1.5 eq) in water.

Add the semicarbazide solution to the solution of Intermediate A.

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

Cool the reaction mixture to room temperature and then in an ice bath to induce

crystallization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filter the resulting solid, wash with cold ethanol, and dry to yield Intermediate B.

Step 3: Oxidative Cyclization to Furamizole

The final step involves the oxidative cyclization of the semicarbazone (Intermediate B) to form

the 2-amino-1,3,4-oxadiazole ring of Furamizole. A common reagent for this transformation is

ferric chloride.

Materials: Intermediate B, ferric chloride (FeCl₃), ethanol.

Procedure:

Suspend Intermediate B (1.0 eq) in ethanol in a round-bottom flask.

Add a solution of ferric chloride (2.5 eq) in ethanol dropwise to the suspension with

vigorous stirring.

Reflux the reaction mixture for 6-8 hours.

Cool the mixture and pour it into ice-cold water.

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to

precipitate the crude Furamizole.

Filter the precipitate, wash thoroughly with water, and dry.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., ethyl acetate/hexane) to afford pure Furamizole.
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(α,β-Unsaturated Ketone)

  Claisen-Schmidt
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Caption: Proposed synthetic workflow for Furamizole.

Characterization of Furamizole
The structural elucidation and confirmation of the synthesized Furamizole would be achieved

through a combination of spectroscopic techniques. The expected data from these analyses

are summarized below.

Predicted Spectroscopic Data
Technique Expected Observations

¹H NMR

Signals corresponding to the furan and vinyl

protons in the aromatic region (δ 6.0-8.0 ppm).

A broad singlet for the -NH₂ protons. The

coupling constants of the vinyl protons would

confirm the (E)-stereochemistry.

¹³C NMR

Resonances for the carbon atoms of the two

furan rings, the vinyl group, and the 1,3,4-

oxadiazole ring. The C=N and C-NH₂ carbons of

the oxadiazole ring would appear at

characteristic downfield shifts.

Infrared (IR)

Characteristic absorption bands for N-H

stretching of the primary amine (around 3300-

3400 cm⁻¹), C=N stretching of the oxadiazole

ring (around 1650 cm⁻¹), C-O-C stretching of

the furan rings, and strong bands for the nitro

group (around 1500-1550 cm⁻¹ and 1300-1350

cm⁻¹).

Mass Spectrometry (MS)

The molecular ion peak (M⁺) corresponding to

the molecular weight of Furamizole (288.22

g/mol ). Fragmentation patterns would likely

show the loss of the nitro group and cleavage of

the vinyl linkage.
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Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of Furamizole is believed to stem from its 1,3,4-oxadiazole core and

the presence of the nitro-substituted furan ring. Like other nitrofuran antibiotics, a key aspect of

its mechanism is thought to involve the enzymatic reduction of the nitro group within the

microbial cell, leading to the formation of highly reactive cytotoxic intermediates. These

intermediates can then damage cellular macromolecules, including DNA.

A primary target for many antibacterial agents is DNA gyrase, an essential enzyme in bacteria

responsible for managing DNA topology during replication, transcription, and repair. The

inhibition of DNA gyrase leads to the disruption of these critical cellular processes and

ultimately results in bacterial cell death. The planar structure of the Furamizole molecule may

facilitate its intercalation into the DNA strands or binding to the DNA-gyrase complex, thereby

inhibiting the enzyme's function.
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Caption: Proposed antimicrobial signaling pathway of Furamizole.

Conclusion
Furamizole represents a promising scaffold for the development of novel antimicrobial agents.

This guide has provided a proposed synthetic route, predicted characterization data, and a

plausible mechanism of action to facilitate further research and development in this area. The

detailed protocols and structured data presentation aim to provide a solid foundation for
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scientists working on the synthesis and evaluation of Furamizole and its analogues. Further

experimental validation of the proposed synthesis and in-depth biological studies are warranted

to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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